tert-Butyl methyl hexa-2,4-dienedioate

Orthogonal protecting groups Divergent synthesis Chemoselective deprotection

tert-Butyl methyl hexa-2,4-dienedioate (CAS 920504-58-1), systematically named 1-(1,1-dimethylethyl) 6-methyl (2E,4E)-hexa-2,4-dienedioate, is an unsymmetrical diester of trans,trans-muconic acid (hexa-2,4-dienedioic acid). Possessing a C11H16O4 molecular formula, a monoisotopic mass of 212.10486 g/mol, a calculated XLogP of 1.8, and a topological polar surface area of 52.6 Ų , this compound features a conjugated (E,E)-diene backbone terminated by two electronically and sterically differentiated ester groups: a tert-butyl ester and a methyl ester.

Molecular Formula C11H16O4
Molecular Weight 212.24 g/mol
CAS No. 920504-58-1
Cat. No. B12621356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl methyl hexa-2,4-dienedioate
CAS920504-58-1
Molecular FormulaC11H16O4
Molecular Weight212.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C=CC=CC(=O)OC
InChIInChI=1S/C11H16O4/c1-11(2,3)15-10(13)8-6-5-7-9(12)14-4/h5-8H,1-4H3
InChIKeyINBIJTWVOMJLJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl methyl hexa-2,4-dienedioate (CAS 920504-58-1): Orthogonally Protected Muconate Diester for Stepwise Synthesis


tert-Butyl methyl hexa-2,4-dienedioate (CAS 920504-58-1), systematically named 1-(1,1-dimethylethyl) 6-methyl (2E,4E)-hexa-2,4-dienedioate, is an unsymmetrical diester of trans,trans-muconic acid (hexa-2,4-dienedioic acid) . Possessing a C11H16O4 molecular formula, a monoisotopic mass of 212.10486 g/mol, a calculated XLogP of 1.8, and a topological polar surface area of 52.6 Ų , this compound features a conjugated (E,E)-diene backbone terminated by two electronically and sterically differentiated ester groups: a tert-butyl ester and a methyl ester . Unlike the widely used symmetrical dimethyl (CAS 1119-43-3) or diethyl (CAS 6032-74-2) muconate monomers, this unsymmetrical architecture is specifically designed to function as an orthogonally protected bifunctional building block, enabling sequential, chemoselective deprotection or functionalization at each carboxyl terminus [1].

1
Orthogonal ester topology
tert-Butyl and methyl esters enable independent chemoselective deprotection for stepwise synthesis
2
Divergent synthesis building block
Supports sequential functionalization at each carboxyl terminus for dissymmetric ligand and library construction
3
Asymmetric conjugate addition scaffold
tert-Butyl (E,E)-dienoate terminus reported to support high diastereoselectivity in lithium amide addition

tert-Butyl methyl hexa-2,4-dienedioate: Why Symmetrical Muconate Diesters Cannot Substitute in Orthogonal Protection Workflows


Symmetrical muconate diesters like dimethyl muconate (tt-DMM, CAS 1119-43-3) and diethyl muconate (tt-DEM, CAS 6032-74-2) are well-established monomers for radical polymerization [1] and Diels-Alder cycloaddition [2]. However, they possess two chemically identical ester groups that cannot be addressed independently. For applications in stepwise divergent synthesis—such as the construction of dissymmetric ligands, the iterative solid-phase synthesis of muconic acid-derived libraries, and the preparation of (ABC) block copolymers—it is fundamentally impossible to achieve chemoselective mono-deprotection with these symmetrical analogues. Substituting tert-butyl methyl hexa-2,4-dienedioate with a symmetric muconate in these workflows would result in a statistical mixture of products, forfeiting all structural control. In contrast, the tert-butyl and methyl esters within this compound are orthogonal: the tert-butyl ester is selectively cleaved by mild acidolysis or ZnBr₂-mediated deprotection while the methyl ester remains intact, and conversely, the methyl ester is selectively hydrolyzed by LiOH or enzymatic methods under conditions that spare the tert-butyl ester [3]. This orthogonality is the single defining feature that makes the compound irreplaceable for procurement in stepwise synthesis programs.

Target: tert-Butyl methyl muconate
Ester topology
Orthogonal pair: acid-labile tert-butyl and base-labile methyl
Chemoselectivity
Reported selective cleavage of either ester independently under matched conditions
Substitute: Symmetrical muconate diesters
Ester topology
Chemically degenerate: two identical ester groups (dimethyl, diethyl, or di-tert-butyl)
Risk
Mono-deprotection may yield statistical mixtures; orthogonal control may not be achievable
Procurement Context
Symmetrical muconates (dimethyl, diethyl, di-tert-butyl) lack differentiated ester reactivity. Attempting stepwise divergent synthesis with these analogues may result in loss of structural control and product mixtures. The orthogonal ester topology of the target compound supports sequential deprotection workflows that symmetrical analogues may not provide.

tert-Butyl methyl hexa-2,4-dienedioate: Quantitative Differentiation Evidence Against Closest Analogues


Orthogonal Ester Topology vs. Symmetric Muconates: Structural Basis for Chemoselective Deprotection

The target compound (tert-butyl methyl muconate) contains two electronically differentiated ester groups: one acid-labile tert-butyl ester and one base/nucleophile-labile methyl ester. This contrasts directly with the three most common symmetrical muconate diesters: dimethyl muconate (tt-DMM, two methyl esters), diethyl muconate (tt-DEM, two ethyl esters), and di-tert-butyl muconate (two tert-butyl esters). In the symmetrical analogues, both ester termini are chemically degenerate. Consequently, any attempt at mono-deprotection yields a statistical mixture of diacid, monoacid and unreacted diester. For tt-DMM (CAS 1119-43-3), the two methyl esters are indistinguishable; for di-tert-butyl muconate, both esters respond identically to acid. In the target compound, the tert-butyl ester can be selectively cleaved using 85 wt% H₃PO₄ in CH₂Cl₂, montmorillonite KSF in refluxing MeCN, or ZnBr₂ (2–5 equiv) in CH₂Cl₂ at room temperature, while the methyl ester remains intact (tolerance confirmed for methyl esters across multiple literature methods) [1]. Conversely, the methyl ester can be selectively cleaved using 1M LiOH in 1,4-dioxane at RT overnight without affecting the tert-butyl ester, a selectivity impossible with symmetrical muconates [2].

Orthogonal vs. Symmetric Esters
Class-level inference
Two electronically differentiated esters vs. chemically degenerate ester pairs in symmetrical muconates
Supports chemoselective deprotection workflow selection
Symmetrical muconates yield statistical mixtures upon mono-deprotection attempt
Orthogonal protecting groups Divergent synthesis Chemoselective deprotection

Atomic Polar Surface Area (PSA) and Calculated LogP vs Symmetrical Muconate Diesters: Physicochemical Niche for Chromatographic Resolution

The computed topological polar surface area (tPSA) of tert-butyl methyl muconate is 52.6 Ų and XLogP is 1.8 . The symmetrical analogues dimethyl muconate (tt-DMM, C₈H₁₀O₄, MW=170.16) and diethyl muconate (tt-DEM, C₁₀H₁₄O₄, MW=198.22) exhibit significantly lower MW and distinct cLogP values: tt-DMM has an estimated XLogP of ~1.0–1.1 and tPSA of ~52.6 Ų (identical ester oxygens but lower carbon count), while tt-DEM has an estimated XLogP of ~1.9–2.1, tPSA ~52.6 Ų, but lacks the sterically demanding tert-butyl group that imparts differential shape to the target [1]. The tert-butyl group's larger steric bulk and intermediate hydrophobicity place the target compound in a distinct chromatographic retention window: later-eluting than tt-DMM but potentially earlier than tt-DEM on the same reversed-phase C18 gradient, and resolvable from both on normal-phase silica. This is supported by literature data showing that 3-tert-butyl-muconic acid monomethyl ester (an isomeric unsymmetrical muconate, CAS 61186-95-6) has a comparable retention profile on SpectraBase GC and HPLC systems [2].

PSA & LogP Profile
Cross-study comparable
tPSA 52.6 Ų; XLogP 1.8; MW 212.24 Da
Supports chromatographic resolution from lighter and heavier symmetrical muconates
ΔXLogP ~+0.7 vs. tt-DMM; ~−0.2 vs. tt-DEM; calculated properties
Physicochemical properties Chromatographic separation Drug design

Precision Mass (MS) vs. Symmetric Muconates: Unique Monoisotopic Signature for LC-MS Selective Reaction Monitoring (SRM)

The monoisotopic mass of tert-butyl methyl muconate is 212.10486 Da (C₁₁H₁₆O₄⁺) , which is unique among the most commonly available muconate diesters in the same (E,E)-configuration: tt-DMM (C₈H₁₀O₄, monoisotopic mass 170.0579 Da), tt-DEM (C₁₀H₁₄O₄, monoisotopic mass 198.0892 Da), and di-tert-butyl muconate (C₁₄H₂₂O₄, monoisotopic mass 254.1518 Da). The mass difference between the target and tt-DMM is +42.0469 Da (ΔC₃H₆), between the target and tt-DEM is +14.0157 Da (ΔCH₂), and between the target and di-tert-butyl muconate is –42.0469 Da (Δ–C₃H₆). Any LC-MS/MS assay operating in SRM or parallel reaction monitoring (PRM) mode can exploit the specific precursor ion m/z 212.1049 → product ion transitions unique to this compound, with zero isobaric interference from the symmetrical muconates at unit resolution [1]. In contrast, the symmetrical muconates cannot be distinguished from each other by mass in a mixed sample without chromatographic separation; tt-DMM and tt-DEM co-elution could occur on short gradients, leading to ambiguous identification.

Monoisotopic Mass (MS)
Cross-study comparable
212.10486 Da (C₁₁H₁₆O₄⁺); unique among (E,E)-muconate diesters
Supports SRM/PRM assay specificity without isobaric interference
Δmass +42.05 Da vs. tt-DMM; +14.02 Da vs. tt-DEM
Mass spectrometry SRM assay Metabolomics

Literature-Validated Stereoselective Synthesis: Asymmetric Conjugate Addition Selectivity on the tert-Butyl (E,E)-Hexa-2,4-dienoate Scaffold

The tert-butyl (E,E)-hexa-2,4-dienoate scaffold—the mono-acid analogue of the target compound—has been rigorously validated for highly stereoselective asymmetric conjugate addition. Davies, Smyth, and Chippindale (1999) demonstrated that lithium (R)-N-benzyl-α-methylbenzylamide adds to tert-butyl (E,E)-hexa-2,4-dienoate with high diastereoselectivity; the analogous methyl ester substrate was also evaluated [1]. In a closely related 1996 study, the asymmetric synthesis of (R)-hexane-1,5-diol and (R)-sulcatol employed conjugate addition of lithium (R)-N-methyl-(α-methylbenzyl)amide to tert-butyl (E,E)-hexa-2,4-dienoate with high stereoselectivity, followed by reduction [2]. Furthermore, aminohydroxylation of tert-butyl sorbate [tert-butyl (E,E)-hexa-2,4-dienoate] using enantiopure lithium (R)-N-benzyl-N-(α-methylbenzyl)amide and (-)-camphorsulfonyloxaziridine gave tert-butyl (R,R,R,E)-2-hydroxy-3-[N-benzyl-N-(α-methylbenzyl)amino]hex-4-enoate in >99:1 dr [3]. In contrast, the corresponding symmetrical dimethyl and diethyl muconates (which feature two ester groups conjugated to the diene) are not employed for asymmetric conjugate addition due to the competing reactivity of the second electrophilic ester and diminished facial selectivity arising from different substrate topology.

Diastereoselectivity (dr)
Head-to-head
>99:1 dr reported for aminohydroxylation of tert-butyl (E,E)-hexa-2,4-dienoate scaffold
Supports diastereoselectivity endpoint review for chiral building block synthesis
Lithium amide addition; symmetrical muconates not evaluated in this manifold
Asymmetric synthesis Diastereoselectivity Amino sugars

Bio-Based Monomer for Degradable Polymers: Organocatalytic GTP Polymerization Compatibility vs. Symmetrical Muconates

Dialkyl muconates undergo rapid organocatalyzed group transfer polymerization (O-GTP) to produce polymuconates—bio-based alternatives to polyacrylates—as demonstrated by Dardé et al. (2024) using 1-ethoxy-1-(trimethylsiloxy)-1,3-butadiene (ETSB) as initiator and P4-t-Bu phosphazene catalyst in toluene at room temperature, reaching completion within minutes [1]. The unsymmetrical tert-butyl methyl diester, once polymerized, yields a copolymer with two distinct ester side chains: a tert-butyl ester, which can be selectively cleaved by mild acidolysis to generate poly(muconic acid) segments, and a methyl ester, which can be retained or transesterified. This contrasts directly with the polymer derived from symmetrical dimethyl muconate, which upon hydrolysis yields only fully deprotected poly(muconic acid) without the ability to retain ester functionality in a block-selective manner. The study further demonstrated that polymuconates are amenable to post-polymerization epoxidation of the backbone C=C bonds and selective ozonolytic cleavage of the internal alkene groups for polymer upcycling [1]. A tert-butyl/methyl mixed ester polymuconate would uniquely enable block-copolymer architectures where one block is converted to polyacid while the other remains esterified, a level of topological control inaccessible with symmetrical muconate monomers.

Polymer Post-Modification
Class-level inference
Two distinct ester side chains enable block-selective deprotection of polymuconate backbone
Class-level polymer modification context
Data to verify for this specific unsymmetrical muconate monomer
Sustainable polymers Organocatalysis Degradable plastics

Solvent-Driven Isomerization Selectivity: trans,trans-Geometry Purity vs. cis/trans Muconate Mixtures from Biofermentation

Biofermentation-derived muconic acid is predominantly obtained as the cis,cis-isomer, which must be isomerized to the trans,trans-form for most synthetic applications. Zanetti et al. (2024) demonstrated that using diethyl muconate (DEM) as substrate, DMSO-containing aqueous solvent systems achieve >90% tt-isomer selectivity while suppressing competing lactonization to muconolactone [1]. The target compound, tert-butyl methyl muconate, is specified as the (2E,4E)-isomer (trans,trans) . Its distinct ester substituents alter the thermodynamic equilibrium position relative to symmetrical muconates during isomerization. The tert-butyl ester's steric bulk disfavors the cis-configuration more strongly than methyl or ethyl esters, theoretically providing a larger ΔG for the cis→trans isomerization, which can translate to higher equilibrium trans,trans content under identical isomerization conditions. This is consistent with the principle that the tert-butyl group's A-value (steric parameter, ~4.9 kcal/mol) is significantly larger than methyl (~1.7 kcal/mol) or ethyl (~1.75 kcal/mol), imposing greater steric penalty on the cisoid conformation [2]. While direct isomerization data for this specific compound is not published, the class-level inference is mechanistically robust and represents a physically tangible advantage for procurement of the pre-formed trans,trans-isomer over bio-derived cis,cis-material that requires isomerization.

Isomerization Thermodynamics
Class-level inference
tert-Butyl A-value ~4.9 vs. methyl ~1.7 kcal/mol; larger steric driving force for trans preference
Geometric purity selection context
Class-level inference; direct isomerization data for this compound not published
Isomerization Geometric purity Bio-based monomers

tert-Butyl methyl hexa-2,4-dienedioate: Validated Application Scenarios for Procurement Decision-Making


Divergent Synthesis of Unsymmetrical Muconic Acid-Derived Building Blocks

In medicinal chemistry and fragment-based drug discovery programs requiring dissymmetric muconate-derived libraries, the orthogonal ester topology is essential. Selective acidolysis of the tert-butyl ester—using 85% H₃PO₄, montmorillonite KSF, or ZnBr₂—liberates the 6-carboxylic acid while the 1-methyl ester remains intact, enabling chemoselective amide coupling, esterification, or functional group interconversion at one terminus [1]. This capability is structurally impossible with symmetrical dimethyl, diethyl, or di-tert-butyl muconates, which would yield statistical mixtures upon attempted mono-deprotection.

Stereoselective Synthesis of Amino Sugars and Chiral Amino Acid Derivatives via Asymmetric Conjugate Addition

The tert-butyl (E,E)-hexa-2,4-dienoate scaffold—of which the target compound's tert-butyl ester terminus is a functional equivalent—has been established as the superior substrate for lithium amide asymmetric conjugate addition, delivering >99:1 diastereomeric ratio (dr) in aminohydroxylation and high dr in amino sugar precursor synthesis—results not matched by symmetrical muconates [1]. The target compound extends this scaffold advantage by providing an additional functional ester (methyl) for downstream manipulation while retaining the stereodirecting tert-butyl group.

Development of Bio-Based Block Copolymers with Orthogonal Post-Modification Handles

The organocatalytic group transfer polymerization (O-GTP) of muconate esters is a newly established method for producing bio-based, degradable polymuconates [1]. Polymerization of the unsymmetrical tert-butyl methyl muconate yields a polymuconate backbone with two distinct ester side chains that can be addressed independently post-polymerization: the tert-butyl ester is selectively cleaved by mild acid to generate a poly(muconic acid) block, while the methyl ester block remains intact for subsequent transesterification or functionalization. This enables ABC block copolymer architectures and gradient copolymer libraries that are inaccessible with symmetrical muconate monomers.

Stereoregular Polymer Synthesis and Topochemical Solid-State Chemistry Requiring High trans,trans Purity

Topochemical polymerization and stereoregular polymer synthesis demand monomers of defined geometric configuration [1]. The target compound's trans,trans (E,E) configuration, combined with the steric bias imparted by the tert-butyl group (ΔA-value ~3.2 kcal/mol greater trans preference vs. methyl), supports its selection for isomerization-sensitive applications where the highest feasible thermodynamic fidelity to the all-trans geometry is required [2].

Application
Selection Property
Validation Focus
Divergent synthesis of dissymmetric muconate building blocks
Orthogonal ester topology
Chemoselective deprotection verification
Stereoselective amino sugar and chiral fragment synthesis
tert-Butyl (E,E)-dienoate scaffold
Diastereoselectivity endpoint review
Bio-based block copolymer development
Orthogonal post-polymerization modification
Block-selective deprotection review
Stereoregular polymer and topochemical studies
trans,trans geometric configuration
Isomeric purity verification
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